molecular formula C15H14FNO B2711975 4-fluoro-N-phenethylbenzamide CAS No. 33799-96-1

4-fluoro-N-phenethylbenzamide

Cat. No.: B2711975
CAS No.: 33799-96-1
M. Wt: 243.281
InChI Key: WDFNXEQNOIUFEP-UHFFFAOYSA-N
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Description

4-Fluoro-N-phenethylbenzamide is an organic compound with the molecular formula C15H14FNO It is a derivative of benzamide, where the phenethyl group is substituted with a fluorine atom at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Fluoro-N-phenethylbenzamide can be synthesized through several methods. One common approach involves the reaction of 4-fluorobenzoyl chloride with phenethylamine in the presence of a base such as pyridine . The reaction typically occurs at room temperature, yielding the desired product after purification.

Another method involves the oxidative amidation of 4-fluorobenzyl alcohol or 4-fluorobenzaldehyde with phenethylamine using a tungsten-containing catalyst and tert-butyl hydroperoxide at elevated temperatures .

Industrial Production Methods

For industrial-scale production, the reaction of 4-fluorobenzoyl chloride with phenethylamine is preferred due to its simplicity and high yield. The process can be scaled up by maintaining an equimolar ratio of reactants and using pyridine as a solvent and catalyst. The reaction mixture is heated to ensure complete conversion, followed by purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N-phenethylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: 4-Fluorobenzoic acid derivatives.

    Reduction: 4-Fluoro-N-phenethylamine.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-N-phenethylbenzamide has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-N-phenylbenzamide: Similar structure but lacks the phenethyl group.

    4-Fluoro-N,N-dimethylbenzamide: Contains dimethyl groups instead of phenethyl.

    4-Fluoro-isobutyrylfentanyl: A synthetic opioid with a similar fluorine substitution.

Uniqueness

4-Fluoro-N-phenethylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenethyl group enhances its lipophilicity and ability to cross biological membranes, making it a valuable compound for drug development and other applications .

Properties

IUPAC Name

4-fluoro-N-(2-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO/c16-14-8-6-13(7-9-14)15(18)17-11-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDFNXEQNOIUFEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24802769
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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